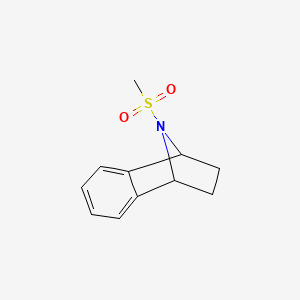![molecular formula C20H20N2O4S B2963916 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one CAS No. 2305350-27-8](/img/structure/B2963916.png)
6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization. The piperazine moiety is then introduced through a sulfonation reaction, where the chromen-2-one core is treated with 4-(4-methylphenyl)piperazine in the presence of a suitable sulfonating agent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.
Aplicaciones Científicas De Investigación
This compound has shown significant potential in various scientific research applications:
Medicine: It has been studied for its potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(4-methylphenyl)piperazine: A related compound with similar structural features but lacking the chromen-2-one core.
2H-chromen-2-one derivatives: Other derivatives of chromen-2-one with different substituents and functional groups.
Propiedades
IUPAC Name |
6-[4-(4-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-15-2-5-17(6-3-15)21-10-12-22(13-11-21)27(24,25)18-7-8-19-16(14-18)4-9-20(23)26-19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAHKIBOUUGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
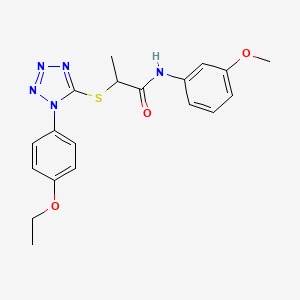
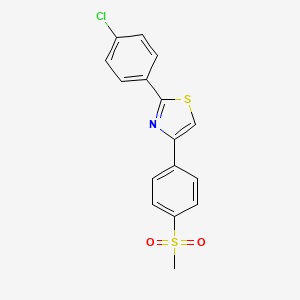
![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
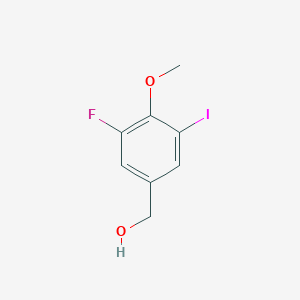
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)
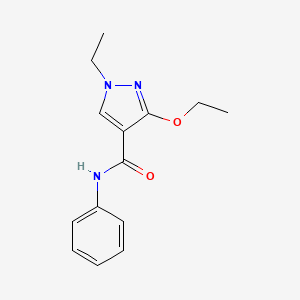
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)
